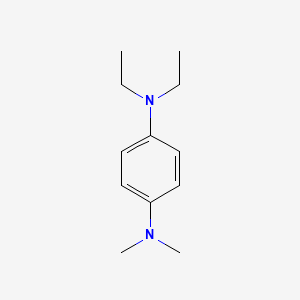

p-PHENYLENEDIAMINE, N,N-DIETHYL-N',N'-DIMETHYL-

CAS No.: 5775-53-1

Cat. No.: VC18500268

Molecular Formula: C12H20N2

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5775-53-1 |

|---|---|

| Molecular Formula | C12H20N2 |

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | 4-N,4-N-diethyl-1-N,1-N-dimethylbenzene-1,4-diamine |

| Standard InChI | InChI=1S/C12H20N2/c1-5-14(6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3 |

| Standard InChI Key | OJFZNBIUPJRIJM-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)N(C)C |

Introduction

Structural Characteristics and Nomenclature

N,N-Diethyl-p-phenylenediamine (DPD)

N,N-Diethyl-p-phenylenediamine (CAS 93-05-0) features two ethyl groups attached to the nitrogen atoms of the benzene-1,4-diamine backbone. Its molecular formula is C₁₀H₁₆N₂, with a molar mass of 164.25 g/mol . The compound exists as a dark brown liquid or low-melting solid (melting point: 19–21°C) and exhibits a boiling point of 115–116°C at 5 mmHg . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 0.988 g/mL at 25°C | |

| Refractive Index | ||

| Water Solubility | <0.1 g/100 mL at 19°C | |

| Flash Point | >230°F (110°C) |

N,N-Dimethyl-p-phenylenediamine (DMPD)

In contrast, N,N-dimethyl-p-phenylenediamine (CAS 99-98-9) has methyl groups substituted at the nitrogen positions. With a molecular formula of C₈H₁₂N₂ and a molar mass of 136.2 g/mol, it appears as a crystalline solid (melting point: 34–38°C) soluble in water (11 g/L at 20°C) . Its redox activity generates a stable radical cation (), crucial for electron transfer studies .

Synthesis Pathways

DPD Production

Industrial synthesis of DPD typically involves:

-

Alkylation of p-phenylenediamine: Reacting p-phenylenediamine with ethyl halides in the presence of a base .

-

Catalytic reduction: Using hydrogen and palladium catalysts to reduce nitro precursors like N,N-diethyl-4-nitroaniline .

A patent (CN101891630A) details an optimized method employing CuO catalysts and hydrazine monohydrate, achieving yields >90% under mild conditions (60–80°C) .

DMPD Synthesis

DMPD is synthesized via:

-

Direct methylation: Treating p-phenylenediamine with methyl iodide in alkaline media .

-

Nitro group reduction: Catalytic hydrogenation of N,N-dimethyl-4-nitroaniline using Raney nickel .

Reactivity and Applications

Oxidation Dynamics

Both compounds undergo distinctive oxidation processes:

-

DPD reacts with chlorine to form a magenta-colored Wurster dye (), enabling its use in residual chlorine detection . Kinetic studies show second-order rate constants of for chlorination at pH 7 .

-

DMPD forms a radical cation () upon one-electron oxidation, characterized by an absorption peak at 550 nm () . This species participates in redox cascades, including ceruloplasmin-mediated electron transfers .

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume